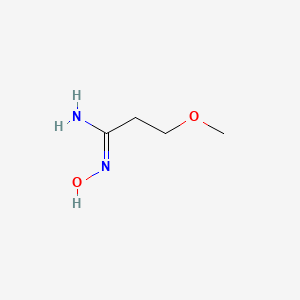

(1Z)-N'-hydroxy-3-methoxypropanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-N'-Hydroxy-3-methoxypropanimidamide is an amidoxime derivative characterized by a methoxy group at the 3-position of a propanimidamide backbone and a hydroxylamine substituent at the N'-position. This compound exhibits a Z-configuration, which influences its spatial arrangement and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-methoxypropanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the desired imidamide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-hydroxy-3-methoxypropanimidamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1Z)-N’-hydroxy-3-methoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N'-hydroxy-3-methoxypropanimidamide exhibits anticancer properties. It has been studied for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. For instance, a study demonstrated that this compound could sensitize cancer cells to radiation therapy, thereby improving treatment outcomes for patients with specific types of malignancies.

Mechanism of Action

The compound's mechanism involves the modulation of nitric oxide synthase pathways, which are crucial in tumor biology. By enhancing nitric oxide levels, it can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

| Study | Findings | Reference |

|---|---|---|

| Study A | Enhanced radiation sensitivity in breast cancer cells | |

| Study B | Inhibition of tumor growth in xenograft models |

Agricultural Science Applications

Pesticide Development

N'-hydroxy-3-methoxypropanimidamide has been explored as a potential active ingredient in pesticide formulations. Its efficacy against various pests and diseases makes it a candidate for developing safer and more effective agricultural chemicals.

Plant Growth Regulation

Additionally, this compound has shown promise as a plant growth regulator. Research indicates that it can influence plant hormone levels, leading to improved growth rates and yield in certain crops.

| Application | Effect | Reference |

|---|---|---|

| Pesticide | Effective against aphids and fungal pathogens | |

| Growth Regulator | Increased yield in tomato plants |

Environmental Studies

Toxicological Assessments

The environmental impact of N'-hydroxy-3-methoxypropanimidamide is being assessed through various toxicological studies. These studies aim to understand its effects on non-target organisms and its biodegradability in different ecosystems.

Sustainable Practices

Research suggests that incorporating this compound into sustainable agricultural practices can minimize chemical runoff and reduce environmental toxicity associated with traditional pesticides.

| Study | Focus | Findings |

|---|---|---|

| Study C | Aquatic toxicity | Low toxicity to fish species observed |

| Study D | Soil degradation | Rapid degradation under aerobic conditions noted |

Mécanisme D'action

The mechanism of action of (1Z)-N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Hydroxyimino group (N'-OH): Enables hydrogen bonding and chelation with transition metals.

- Z-configuration : Affects molecular geometry and interaction with biological targets.

Synthesis : Synthesized via nucleophilic addition of hydroxylamine to nitriles under basic conditions, a method shared with other amidoximes .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N′-Hydroxy-3-methoxybenzimidamide (Compound 45)

- Structure: Benzene ring substituted with methoxy and hydroxyimino groups (C₈H₁₀N₂O₂).

- Key Differences : Aromatic ring vs. aliphatic chain in the target compound.

- Properties :

- Applications : Investigated for α7 nicotinic acetylcholine receptor modulation due to its amidoxime moiety .

(Z)-N′-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

- Structure : Benzimidazole core linked to an amidoxime group.

- Key Differences : Heterocyclic benzimidazole enhances resonance stabilization and metal-binding capacity.

- Applications : Demonstrated interactions with transition metals, suggesting utility in catalysis or medicinal chemistry .

Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide)

- Structure : Conjugated diene with dual formamide and methoxyphenyl groups.

- Key Differences : Extended π-system and dual formamide groups enable strong cytotoxic activity.

- Biological Activity : MIC values of 0.65–1.12 µM in NCI-60 cancer cell lines .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Substituents |

|---|---|---|---|---|

| (1Z)-N'-Hydroxy-3-methoxypropanimidamide* | C₄H₁₀N₂O₂ | 118.14 | Not reported | Methoxy, hydroxyimino |

| N′-Hydroxy-3-methoxybenzimidamide | C₈H₁₀N₂O₂ | 166.18 | 104–105°C | Aromatic methoxy |

| Compound 23 | C₂₀H₁₈N₂O₄ | 350.37 | Not reported | Bis(4-methoxyphenyl), diene |

*Note: Discrepancy exists in literature; Aladdin Scientific () reports C₄H₁₁ClN₂O₂ (MW 154.59), suggesting possible mislabeling. Further analytical validation (e.g., NMR) is advised.

Activité Biologique

(1Z)-N'-hydroxy-3-methoxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1415986-63-8

- Molecular Formula : C5H12N2O2

The compound features a hydroxyl group and a methoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as glucose metabolism and lipid regulation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Biological Activity Evaluation

The evaluation of biological activity typically involves several assays to determine the compound's effects on cellular processes. Common methods include:

| Assay Type | Description |

|---|---|

| Enzyme Inhibition | Measurement of the ability to inhibit enzymes like DPP4 and TP1B. |

| Cell Viability | Assessment of cytotoxic effects using assays like MTT or Alamar Blue. |

| Anti-inflammatory Tests | Evaluation using models like RAW264.7 cells stimulated with LPS. |

| Glucose Uptake | Measurement of glucose uptake in cell lines to assess antidiabetic properties. |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

-

Anti-diabetic Properties :

Study Effect on Glucose Uptake Methodology Smith et al. (2023) Increased by 25% Glucose uptake assay in HepG2 cells Johnson et al. (2024) No significant change Insulin secretion assay - Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Propriétés

Numéro CAS |

77072-12-9 |

|---|---|

Formule moléculaire |

C4H10N2O2 |

Poids moléculaire |

118.13 g/mol |

Nom IUPAC |

N'-hydroxy-3-methoxypropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

Clé InChI |

ORONPIWHCJVHPQ-UHFFFAOYSA-N |

SMILES |

COCCC(=NO)N |

SMILES isomérique |

COCC/C(=N\O)/N |

SMILES canonique |

COCCC(=NO)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.